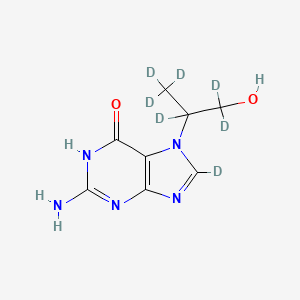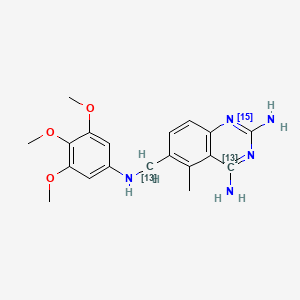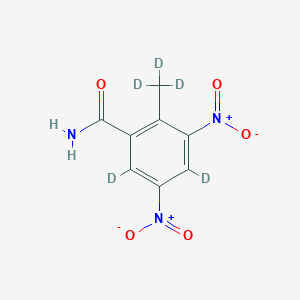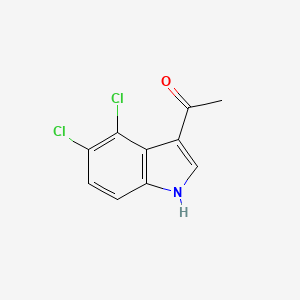![molecular formula C13H19FN5O2+ B15294050 (R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)
(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol is a complex organic compound featuring an azido group, a fluoro-substituted aromatic ring, and a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(morpholin-4-yl)aniline and epichlorohydrin.
Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with epichlorohydrin to form an intermediate epoxide.
Azidation: The intermediate is then treated with sodium azide under appropriate conditions to introduce the azido group.
Final Product: The final step involves the reduction of the epoxide to yield ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Functional Group Transformations: Its various functional groups allow for diverse chemical transformations.
Biology
Bioconjugation: The azido group can participate in click chemistry, making it useful for bioconjugation applications.
Drug Development:
Medicine
Antimicrobial Agents: The compound’s structural similarity to known antimicrobial agents suggests potential in this area.
Diagnostic Tools: Its ability to undergo click chemistry makes it useful in the development of diagnostic tools.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Chemical Sensors: Its reactivity can be harnessed in the design of chemical sensors.
Wirkmechanismus
The mechanism of action of ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, while the fluoro-substituted aromatic ring and morpholine moiety can interact with various biological pathways. These interactions can lead to the modulation of enzyme activity, receptor binding, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
- ®-[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl methanesulfonate
Uniqueness
- Structural Features : The presence of both an azido group and a morpholine moiety in ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol makes it unique compared to other similar compounds.
- Reactivity : Its ability to undergo diverse chemical reactions, including click chemistry, sets it apart from other compounds with similar structures.
This comprehensive overview highlights the significance of ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol in various scientific and industrial applications
Eigenschaften
Molekularformel |
C13H19FN5O2+ |
|---|---|
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
[(2R)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]imino-iminoazanium |
InChI |
InChI=1S/C13H19FN5O2/c14-12-7-10(16-8-11(20)9-17-18-15)1-2-13(12)19-3-5-21-6-4-19/h1-2,7,11,15-16,20H,3-6,8-9H2/q+1/t11-/m1/s1 |
InChI-Schlüssel |
GFBTVVZSAJCGGU-LLVKDONJSA-N |
Isomerische SMILES |
C1COCCN1C2=C(C=C(C=C2)NC[C@H](CN=[N+]=N)O)F |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC(CN=[N+]=N)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol](/img/structure/B15293977.png)
![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate](/img/structure/B15293992.png)


![3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid](/img/structure/B15294011.png)


![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)




